molecular formula C37H62N10O16 B1574795 Rhodopsin Epitope Tag

Rhodopsin Epitope Tag

Cat. No.: B1574795
M. Wt: 902.9 g/mol
InChI Key: YNNNDDQTLPJPIA-KCMKZVLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Rhodopsin Epitope Tag is extensively used in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: The Rhodopsin Epitope Tag is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Rhodopsin Epitope Tag primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products: The primary product is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Mechanism of Action

Rhodopsin Epitope Tag exerts its effects through antigen-antibody interactions. The tag is recognized by specific anti-rhodopsin antibodies, allowing for the detection and isolation of tagged proteins. This interaction is highly specific and does not interfere with the protein’s function .

Comparison with Similar Compounds

    FLAG Tag: An 8-amino acid peptide used for similar purposes.

    Myc Tag: A 10-amino acid peptide used for protein detection and purification.

    HA Tag: A 9-amino acid peptide derived from the human influenza hemagglutinin protein.

Uniqueness: Rhodopsin Epitope Tag is unique due to its high specificity and versatility. It is particularly effective in detecting and isolating membrane proteins, which can be challenging with other tags .

Properties

Molecular Formula

C37H62N10O16

Molecular Weight

902.9 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1

InChI Key

YNNNDDQTLPJPIA-KCMKZVLYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O

SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

sequence

One Letter Code: TETSQVAPA

Origin of Product

United States

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